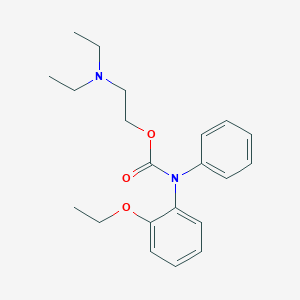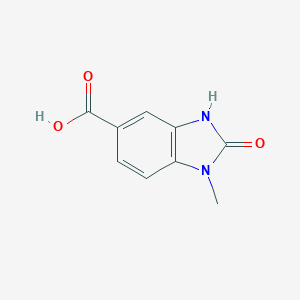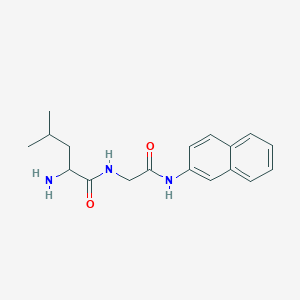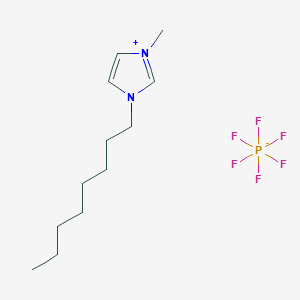
N,N-dimethyl-N'-(2-phenylphenyl)methanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamidine, N’-(2-biphenylyl)-N,N-dimethyl- is a chemical compound known for its unique structure and properties It consists of a formamidine group attached to a biphenyl moiety, with two methyl groups on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Formamidine, N’-(2-biphenylyl)-N,N-dimethyl- typically involves the reaction of biphenyl-2-amine with dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the formamidine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Formamidine, N’-(2-biphenylyl)-N,N-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The biphenyl moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl amines.
Aplicaciones Científicas De Investigación
Formamidine, N’-(2-biphenylyl)-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism by which Formamidine, N’-(2-biphenylyl)-N,N-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl moiety allows for π-π interactions with aromatic amino acids in proteins, while the formamidine group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Biphenylyl)formamide
- N-(2-Biphenylyl)carboxamide
- N-(2-Biphenylyl)-N,N-dimethylamine
Uniqueness
Formamidine, N’-(2-biphenylyl)-N,N-dimethyl- is unique due to its specific formamidine linkage and the presence of two methyl groups on the nitrogen atom. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For instance, the formamidine group can participate in unique hydrogen bonding interactions, and the biphenyl moiety provides a rigid, planar structure that influences its chemical behavior.
Propiedades
Número CAS |
101398-56-5 |
|---|---|
Fórmula molecular |
C15H16N2 |
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
N,N-dimethyl-N'-(2-phenylphenyl)methanimidamide |
InChI |
InChI=1S/C15H16N2/c1-17(2)12-16-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-12H,1-2H3 |
Clave InChI |
ZFRWTBFPXRDOBL-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=CC=C1C2=CC=CC=C2 |
SMILES canónico |
CN(C)C=NC1=CC=CC=C1C2=CC=CC=C2 |
Sinónimos |
Formamidine, N,N-dimethyl-N'-(2-biphenylyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


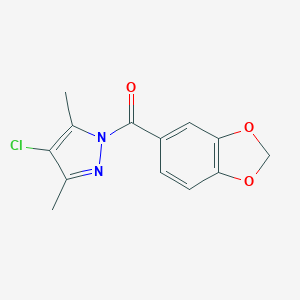
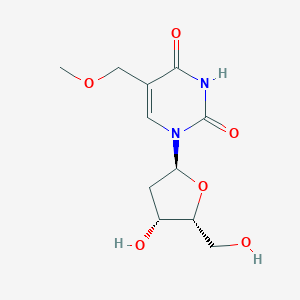
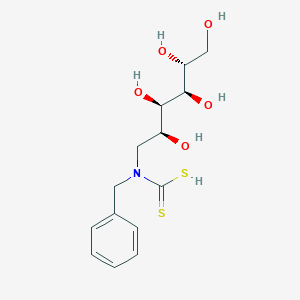
![1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanone](/img/structure/B9941.png)



